

An In-depth Technical Guide to the Cardiovascular Effects of Cetamolol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cetamolol

Cat. No.: B107663

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This guide provides a comprehensive overview of the cardiovascular effects of **cetamolol**, a cardioselective β -adrenoceptor blocker with partial agonistic activity. The information is compiled from various in vitro and in vivo studies to support research and development in the cardiovascular field.

Core Pharmacological Profile

Cetamolol is a β -adrenoceptor antagonist characterized by its relative selectivity for β_1 -adrenoceptors, intrinsic sympathomimetic activity (ISA), and lack of membrane-stabilizing activity.^{[1][2]} Its cardiovascular effects are a composite of these properties, leading to a distinct hemodynamic profile compared to other β -blockers.

Quantitative Cardiovascular Effects

The following tables summarize the key quantitative effects of **cetamolol** on various cardiovascular parameters as observed in different experimental models.

Table 1: In Vitro Receptor Binding and Functional Activity

Parameter	Species/Tissue	Value	Comparator	Reference
pA2 (β 1)	Guinea Pig Atria	8.05	Propranolol (8.44)	[3]
pA2 (β 2)	Guinea Pig Trachea	7.67	-	[3]
Intrinsic Activity	Reserpinized Rat Atria	~75% of practolol's positive chronotropic effect	Practolol	[3]

Table 2: Hemodynamic Effects in Anesthetized Animals

Parameter	Species	Dose	Effect	Comparator (s)	Reference
Heart Rate	Anesthetized Dog (Closed-Chest)	Dose-related	Decrease	Pindolol also decreased HR	
Force of Cardiac Contraction	Anesthetized Dog (Closed-Chest)	Dose-related	Decrease	Pindolol also decreased force	
Blood Pressure	Anesthetized Dog (Closed-Chest)	Not dose-dependent	Small decrease	Pindolol showed similar effects	
Heart Rate	Anesthetized Dog (Open-Chest)	-	Increase	Pindolol caused a greater increase	
Force of Cardiac Contraction	Anesthetized Dog (Open-Chest)	3-15 mg/kg	Initial increase followed by a dose-related decline	-	

Table 3: Cardiovascular Effects in Conscious Animals

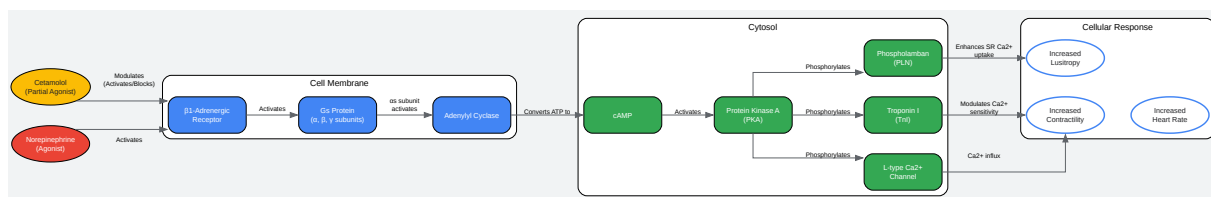
Parameter	Species	Administration	Key Findings	Reference
General β -blocking effects	Conscious Dog and Monkey	Oral	Predominated over partial agonistic activity. Peak effect at 1-2 hours, lasting for the 5-hour test period.	

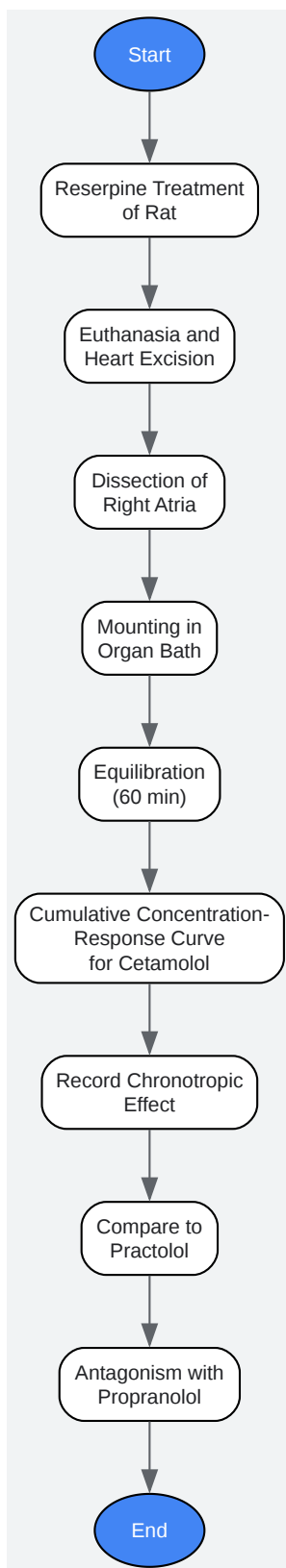
Signaling Pathways

The cardiovascular effects of **cetamolol** are primarily mediated through its interaction with β 1-adrenergic receptors in cardiac myocytes. The downstream signaling cascade involves G-protein coupling and modulation of intracellular second messengers.

β 1-Adrenergic Receptor Signaling Pathway

Cetamolol, as a partial agonist, modulates the canonical β 1-adrenergic signaling pathway. In the absence of high catecholamine levels, its intrinsic sympathomimetic activity can lead to a low level of receptor activation. In the presence of potent agonists like norepinephrine, it acts as a competitive antagonist.





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Email: info@benchchem.com